molecular formula C11H9N3O B2863473 1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one CAS No. 65923-22-0

1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one

Cat. No.: B2863473
CAS No.: 65923-22-0
M. Wt: 199.213
InChI Key: XPSISELDLNMBED-UHFFFAOYSA-N
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Description

1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one is a heterocyclic compound that features a diazepine ring fused to an indole moiety

Chemical Reactions Analysis

1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include chloroacetyl chloride for chloroacetylation and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions are typically hexahydro derivatives and N-oxides .

Scientific Research Applications

1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazepine ring can interact with active sites of enzymes, potentially inhibiting their activity. The indole moiety may also play a role in binding to specific receptors, influencing various biological pathways .

Comparison with Similar Compounds

1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one can be compared to other diazepinoindole derivatives, such as:

  • 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides
  • 1-aryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indole N-oxides

These compounds share similar structural features but differ in their specific substituents and oxidation states. The uniqueness of this compound lies in its specific methyl substitution and the potential for diverse chemical reactivity .

Properties

IUPAC Name

3-methyl-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-6-7-5-12-13-11(15)8-3-2-4-9(14)10(7)8/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSISELDLNMBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=NNC(=O)C3=C2C1=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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